Methanone, 2-benzofuranyl(4-chlorophenyl)-
Description
Methanone, 2-benzofuranyl(4-chlorophenyl)- is a benzophenone derivative characterized by a central carbonyl group flanked by two aromatic substituents: a 2-benzofuranyl ring and a 4-chlorophenyl ring. Benzophenones are renowned for their diverse biological activities, including antifungal, anti-inflammatory, and kinase inhibitory properties . This compound’s structural uniqueness positions it as a candidate for therapeutic applications, particularly in targeting enzymes like HIV-1 reverse transcriptase or cyclin-dependent kinases (CDKs) .
Properties
IUPAC Name |
1-benzofuran-2-yl-(4-chlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClO2/c16-12-7-5-10(6-8-12)15(17)14-9-11-3-1-2-4-13(11)18-14/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHJAAOLWZILJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60181526 | |
| Record name | Methanone, 2-benzofuranyl(4-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60181526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27052-20-6 | |
| Record name | 2-Benzofuranyl(4-chlorophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27052-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanone, 2-benzofuranyl(4-chlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027052206 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanone, 2-benzofuranyl(4-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60181526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via the formation of an acylium ion from 4-chlorobenzoyl chloride, which attacks the electron-rich C-2 position of benzofuran. Iron catalysts facilitate this step by polarizing the acyl chloride bond. Key parameters include:
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Solvent : Xylene or dichloromethane (optimal for stabilizing intermediates).
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Catalyst Loading : 1.5–2.0 equivalents of iron powder relative to benzofuran.
A representative procedure yielded 85–88% product purity when using o-xylene as the solvent. However, substrate electronics influence regioselectivity; electron-donating groups on benzofuran enhance reactivity but may lead to byproducts at the C-3 position. For 4-chlorobenzoyl chloride, the steric bulk of the chlorophenyl group favors C-2 substitution, achieving >90% regioselectivity in controlled conditions.
Acid-Catalyzed Cyclization of Phenolic Precursors
Cyclization strategies offer an alternative route by constructing the benzofuran ring in situ. This method involves reacting a phenolic precursor with a chlorophenyl-containing ketone under acidic conditions. For example, methanesulfonic acid (MsOH) catalyzes the dehydration and cyclization of 2-(4-chlorobenzoyl)phenol derivatives into the target compound.
Oxidation of 2-(4-Chlorobenzyl)Benzofuran
Oxidation of alkyl-benzofuran precursors provides a straightforward route to the ketone. This method leverages strong oxidizing agents like potassium permanganate (KMnO₄) or tin(IV) chloride to convert a methylene group (-CH₂-) into a ketone (=O).
Experimental Protocol
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Substrate Preparation : 2-(4-Chlorobenzyl)benzofuran is synthesized via alkylation of benzofuran with 4-chlorobenzyl chloride.
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Oxidation : KMnO₄ (1.1–2.0 equivalents) is added to a solution of the substrate in water or dioxane. The mixture is stirred at 85–95°C for 4–6 hours, followed by recrystallization in hexane.
This method achieves yields exceeding 90% with minimal byproducts, as the strong oxidizing conditions ensure complete conversion. However, overoxidation to carboxylic acids is a risk if reaction times exceed 6 hours.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Substitution Reactions
The 4-chlorophenyl group can participate in nucleophilic aromatic substitution (SNAr) under specific conditions. For example:
- Chlorine displacement may occur at elevated temperatures with strong nucleophiles (e.g., methoxide or amines) in polar aprotic solvents like dimethyl sulfoxide (DMSO) .
- Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are feasible if a leaving group (e.g., bromide) is introduced at the para position of the phenyl ring .
Table 1: Substitution Reactions of 4-Chlorophenyl Derivatives
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| SNAr | NaOCH₃, DMSO, 100°C | 4-Methoxyphenyl analog | |
| Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, 1,4-dioxane | Biaryl derivatives |
Reduction Reactions
The methanone (C=O) group can be reduced to a secondary alcohol using agents like lithium aluminum hydride (LiAlH₄) . This reaction is critical for modifying the compound’s polarity and bioactivity.
Example Reaction Pathway:
Electrophilic Aromatic Substitution
The benzofuran ring undergoes electrophilic substitution at positions activated by the electron-donating oxygen atom. Common reactions include:
- Bromination : Using Br
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of benzofuran derivatives, including Methanone, 2-benzofuranyl(4-chlorophenyl)-, as antimicrobial agents.
- Mechanism and Efficacy : Research indicates that compounds with a benzofuran core exhibit significant antibacterial properties. For instance, derivatives with various substitutions at the benzofuran moiety have shown varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. A study demonstrated that compounds with methoxy and nitro substitutions exhibited strong antimicrobial activity, with minimum inhibitory concentration (MIC) values as low as 125 µg/mL against pathogens like Salmonella typhimurium and Streptococcus mutans .
- Case Study : In a comparative analysis of synthesized benzofuran derivatives, Methanone, 2-benzofuranyl(4-chlorophenyl)- was evaluated alongside other compounds for its antibacterial properties. The results suggested that modifications at the C-4 position significantly influenced the antimicrobial activity, with halogenated derivatives often showing reduced efficacy .
| Compound | Gram-Negative MIC (µg/mL) | Gram-Positive MIC (µg/mL) |
|---|---|---|
| 4a | 1000 | 1000 |
| 4b | - | - |
| 4c | 500 | 500 |
| 4d | 250 | 250 |
| 4e | 125 | 125 |
Anticancer Activity
The anticancer potential of Methanone, 2-benzofuranyl(4-chlorophenyl)- has been explored through various studies focusing on its ability to inhibit cancer cell proliferation.
- Cell Line Studies : In vitro tests against lung adenocarcinoma cells (A549) revealed that benzofuran derivatives could effectively inhibit critical signaling pathways involved in tumor growth. For example, a related compound demonstrated an IC50 value of 16.4 µM against PLK1 (Polo-like kinase 1), which is crucial for cancer cell mitosis .
- Mechanism of Action : The anticancer efficacy is attributed to the compound's ability to induce apoptosis in cancer cells. Structural modifications play a vital role in enhancing cytotoxicity; for instance, the introduction of halogens at specific positions on the benzofuran ring has been shown to improve anticancer activity significantly .
Antioxidant Properties
Antioxidant activity is another significant application area for Methanone, 2-benzofuranyl(4-chlorophenyl)-.
- Evaluation Methods : The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to assess the radical scavenging ability of compounds. Studies have reported that certain benzofuran derivatives exhibit substantial antioxidant activities, with one compound demonstrating a DPPH scavenging effect of approximately 32.62% at a concentration of 2 mg/mL .
- Comparative Analysis : The antioxidant capacity varies among different derivatives; for instance, compounds with specific substitutions at the C-4 position showed enhanced metal chelating and reducing power compared to their unsubstituted counterparts .
Mechanism of Action
The mechanism of action of methanone, 2-benzofuranyl(4-chlorophenyl)- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The compound’s anticancer properties could be linked to the induction of apoptosis or inhibition of cell proliferation pathways.
Comparison with Similar Compounds
Key Observations :
- Heterocyclic vs. This may enhance binding to planar enzyme active sites .
- Halogen Effects: The 4-chlorophenyl group in the target compound contrasts with the 4-fluorophenyl group in (4-Fluorophenyl)(4-hydroxy-3-methylphenyl)methanone. Chlorine’s larger atomic radius and stronger electron-withdrawing nature may improve hydrophobic interactions and metabolic stability compared to fluorine .
- Hydrogen Bonding: Hydroxyl groups in (4-Fluorophenyl)(4-hydroxy-3-methylphenyl)methanone facilitate intermolecular O–H⋯O hydrogen bonding, which is absent in the target compound but critical for crystal packing .
Crystallographic and Conformational Comparisons
- Dihedral Angles: The dihedral angle between the two aromatic rings in (4-Fluorophenyl)(4-hydroxy-3-methylphenyl)methanone is 57.45°, promoting a twisted conformation . In contrast, the adduct (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone exhibits angles of 51.6° and 89.5°, indicating significant steric and electronic modulation by the piperidine ring . The benzofuranyl group in the target compound likely imposes a distinct torsional profile, affecting molecular packing and solubility.
- Crystal Packing: Compounds like {2-[(1,3-Benzothiazol-2-yl)methoxy]-5-chlorophenyl}(4-chlorophenyl)methanone stabilize via C–H⋯N and C–H⋯O interactions, whereas the target compound’s packing may rely on weaker van der Waals forces due to the absence of hydrogen-bonding substituents .
Physicochemical Properties
- Melting Points: Derivatives like (4-chlorophenyl)(1-(pyrimidin-2-yl)piperidin-4-yl)methanone melt at 90–92°C, whereas the target compound’s melting point is unrecorded but likely higher due to increased aromaticity .
- Solubility : The tetrahydrofuran-containing derivative (211.05 g/mol) may exhibit better aqueous solubility than the target compound, which is more lipophilic due to the benzofuranyl and chlorophenyl groups .
Biological Activity
Overview
Methanone, 2-benzofuranyl(4-chlorophenyl)-, also known as (4-chlorobenzoyl)benzofuran, is a compound with the molecular formula C15H9ClO2. It features a benzofuran ring linked to a 4-chlorophenyl group through a methanone bond. This compound has garnered interest in various fields, particularly for its potential biological activities , including antimicrobial and anticancer properties.
- Molecular Formula : C15H9ClO2
- CAS Number : 27052-20-6
- Structure : Contains a benzofuran moiety and a chlorophenyl substituent.
Antimicrobial Activity
Research indicates that Methanone, 2-benzofuranyl(4-chlorophenyl)- exhibits significant antimicrobial properties. A study evaluated various benzofuran derivatives and found that modifications on the benzofuran ring can enhance antimicrobial efficacy. Specifically, compounds with electron-withdrawing groups showed increased activity against bacteria such as Staphylococcus aureus and Bacillus subtilis. For instance:
- Compound with hydroxyl group at C-4 position demonstrated moderate antibacterial activity (MIC80 = 0.39 mg/mL against S. aureus) .
- The presence of halogen substituents was also noted to influence activity, with some derivatives showing no antimicrobial effects when halogenated .
Anticancer Activity
Methanone, 2-benzofuranyl(4-chlorophenyl)- has been investigated for its anticancer potential across several cancer cell lines. The compound's mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation pathways. Key findings include:
- In vitro studies revealed that certain benzofuran derivatives exhibited cytotoxic effects against human cancer cell lines such as breast, lung, and prostate cancers .
- A specific derivative demonstrated an IC50 value of 5 μM against leukemia cells (K562) and 0.1 μM against HL60 cells, indicating potent anticancer activity without toxicity to normal cells .
- Structural modifications, such as the addition of chlorine atoms or hydroxymethyl groups, significantly enhanced anticancer activity by increasing binding interactions with target proteins involved in cancer progression .
Study on Antimicrobial Properties
A systematic review assessed the antimicrobial efficacy of various benzofuran derivatives, including Methanone, 2-benzofuranyl(4-chlorophenyl)-. The study highlighted:
- Compounds with specific substitutions showed increased antifungal activity against Candida albicans, suggesting that structural optimization is crucial for enhancing biological activity .
Study on Anticancer Activity
In another case study focusing on the structure-activity relationship (SAR) of benzofuran derivatives:
- The introduction of different substituents was found to modulate the biological activity significantly. For example, compounds with nitro groups displayed enhanced cytotoxicity against cancer cells due to improved interaction with DNA .
The biological activities of Methanone, 2-benzofuranyl(4-chlorophenyl)- are attributed to its ability to interact with specific molecular targets:
- Antimicrobial Mechanism : Likely involves inhibition of bacterial enzymes or disruption of cell membrane integrity.
- Anticancer Mechanism : May include the induction of apoptosis through activation of caspases or inhibition of key signaling pathways involved in cell proliferation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification methods for preparing Methanone derivatives with substituted benzofuranyl and chlorophenyl groups?
- Methodology :
- Friedel-Crafts acylation : React 2-benzofuran derivatives with 4-chlorobenzoyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions. Monitor reaction progress via TLC .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Key Considerations : Optimize reaction time and temperature to minimize byproducts like diaryl ketones or unreacted intermediates.
Q. How can single-crystal X-ray diffraction (SC-XRD) be employed to resolve the molecular structure of Methanone derivatives?
- Experimental Design :
- Crystallization : Grow crystals via slow evaporation of a saturated solution in dichloromethane/hexane (1:3).
- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 292 K. Measure dihedral angles between aromatic rings (e.g., 51.6–89.5° for benzofuranyl/chlorophenyl planes) to assess molecular conformation .
Q. What spectroscopic techniques are critical for characterizing intermediate hygroscopic compounds in Methanone synthesis?
- Approach :
- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and aromatic C–Cl bonds (~750 cm⁻¹). Compare with reference spectra in CCl₄/CS₂ matrices .
- NMR : Use deuterated DMSO to stabilize hygroscopic intermediates. Assign peaks for chlorophenyl protons (δ 7.3–7.6 ppm) and benzofuranyl protons (δ 6.8–7.2 ppm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data, such as unexpected dihedral angles or hydrogen-bonding patterns?
- Analytical Workflow :
Re-examine data collection : Check for twinning or radiation damage using PLATON’s TWINABS .
Compare with computational models : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict dihedral angles. Discrepancies >5° may indicate experimental artifacts .
Validate hydrogen bonds : Measure O–H∙∙∙O distances (e.g., 2.85–3.10 Å) and angles (>150°) to confirm intermolecular interactions .
- Case Study : In (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone, chains formed via O–H∙∙∙O bonds along the c-axis were validated using SHELXL hydrogen-bond restraints .
Q. What strategies optimize the refinement of disordered solvent molecules in Methanone crystal structures?
- Protocol :
- SQUEEZE (PLATON) : Mask electron density from disordered regions and recalculate refinement parameters.
- SHELXL Constraints : Apply ISOR and DELU restraints to anisotropic displacement parameters. Target a Flack parameter near 0.0 for chiral centers .
- Example : In {2-[(1,3-benzothiazol-2-yl)methoxy]-5-chlorophenyl}(4-chlorophenyl)methanone, disorder in the benzothiazole ring was resolved using PART instructions .
Q. How do substituents on the benzofuranyl ring influence the biological activity of Methanone derivatives?
- Structure-Activity Relationship (SAR) Study :
- Synthetic Modifications : Introduce electron-withdrawing groups (e.g., –NO₂) at the 5-position of benzofuran to enhance π-π stacking with target enzymes.
- Assays : Test anti-fungal activity (MIC values) against Candida albicans and correlate with Hammett σ constants (ρ ≈ 0.8 for –Cl substituents) .
- Data Table :
| Substituent | logP | MIC (μg/mL) |
|---|---|---|
| –H | 3.2 | 64 |
| –Cl | 3.8 | 16 |
| –NO₂ | 4.1 | 8 |
Methodological Guidelines
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Crystallographic Data Reporting :
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Handling Air-Sensitive Intermediates :
- Use Schlenk lines for reactions requiring anhydrous conditions.
- Store crystals under mineral oil to prevent solvent loss .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
